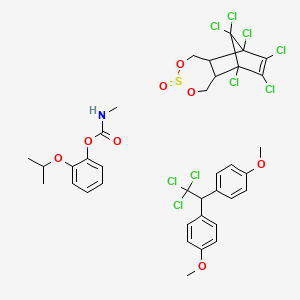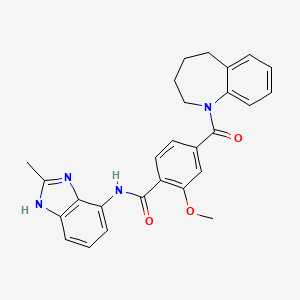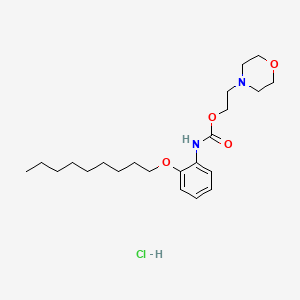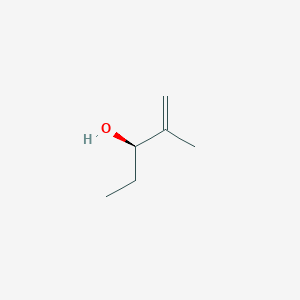
(R)-3-hydroxy-2-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-hydroxy-2-methylpent-1-ene is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the first and second carbons in a five-carbon chain with a methyl group attached to the second carbon. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-2-methylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-2-methylpent-1-ene using chiral catalysts. Another method includes the hydroboration-oxidation of 2-methyl-1-pentene, followed by selective reduction.
Industrial Production Methods
In industrial settings, the production of ®-3-hydroxy-2-methylpent-1-ene often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the desired enantiomer with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-hydroxy-2-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form ®-3-hydroxy-2-methylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
Oxidation: 3-oxo-2-methylpent-1-ene or 3-oxo-2-methylpentanal.
Reduction: ®-3-hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-3-hydroxy-2-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ®-3-hydroxy-2-methylpent-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-hydroxy-2-methylpent-1-ene: The enantiomer of ®-3-hydroxy-2-methylpent-1-ene with similar chemical properties but different biological activity.
3-hydroxy-2-methylpentane: Lacks the double bond, resulting in different reactivity.
2-methyl-1-pentene: Lacks the hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-hydroxy-2-methylpent-1-ene is unique due to its chiral center and the presence of both a hydroxyl group and a double bond. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
125637-07-2 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(3R)-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m1/s1 |
Clé InChI |
DHNPVHJGKASNBQ-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](C(=C)C)O |
SMILES canonique |
CCC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


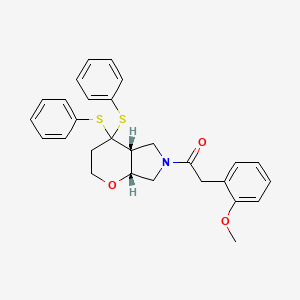
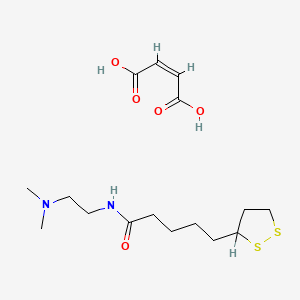

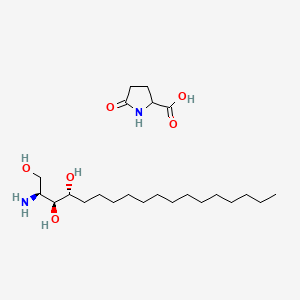

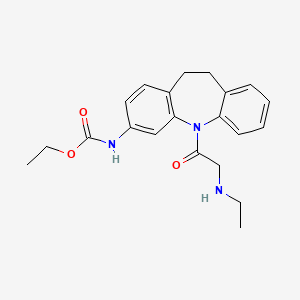
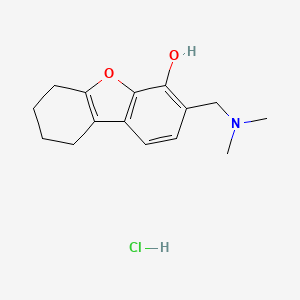
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

